molecular formula C9H14O4 B14390840 2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 90125-48-7

2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B14390840
CAS No.: 90125-48-7
M. Wt: 186.20 g/mol
InChI Key: XTKPKMCNLDZERF-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 7-oxabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of cyclohexene oxide with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the ring-opening of the oxirane ring and subsequent esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structure.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene oxide: A simpler analog with a single oxirane ring.

    2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: A derivative with an ethylhexyl group.

    7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid: A related compound with a carboxylic acid group.

Uniqueness

2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is unique due to its combination of an oxirane ring and a hydroxyethyl ester group. This structure imparts specific reactivity and potential for diverse applications that are not observed in simpler analogs.

Properties

CAS No.

90125-48-7

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C9H14O4/c10-3-4-12-9(11)6-1-2-7-8(5-6)13-7/h6-8,10H,1-5H2

InChI Key

XTKPKMCNLDZERF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC1C(=O)OCCO

Origin of Product

United States

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